molecular formula C13H13I2NO5 B601865 Levothyroxine Related Compound (2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid) CAS No. 153324-21-1

Levothyroxine Related Compound (2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid)

Katalognummer: B601865
CAS-Nummer: 153324-21-1
Molekulargewicht: 517.06
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Levothyroxine Related Compound (2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid) is a derivative of levothyroxine, a synthetic form of the thyroid hormone thyroxine. This compound is primarily used in the pharmaceutical industry as an impurity standard for levothyroxine, which is a medication prescribed for hypothyroidism. The molecular formula of this compound is C13H13I2NO5, and it has a molecular weight of 517.06 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Levothyroxine Related Compound (2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid) involves multiple steps, typically starting from L-tyrosine. The process includes iodination, acetylation, and amidation reactions. Here is a general outline of the synthetic route:

    Iodination: L-tyrosine is iodinated to introduce iodine atoms at the 3 and 5 positions of the phenyl ring.

    Acetylation: The hydroxyl group at the 4 position is acetylated to form an acetoxy group.

    Amidation: The amino group is acetylated to form an acetamido group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out under controlled conditions to ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Levothyroxine Related Compound (2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove the acetoxy group or reduce the iodine atoms to form deiodinated products.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Deiodinated or deacetylated products.

    Substitution: Products with different functional groups replacing the acetoxy group.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Treatment of Hypothyroidism
Levothyroxine is a synthetic form of the thyroid hormone thyroxine (T4), which is crucial for metabolic regulation. It is indicated for:

  • Primary hypothyroidism: Replacement therapy for patients with insufficient thyroid hormone production.
  • Secondary and tertiary hypothyroidism: Addressing deficiencies at the pituitary or hypothalamic levels.
  • Thyroid cancer management: As an adjunct to surgery and radioiodine therapy to suppress thyrotropin levels .

2. Novel Drug Delivery Systems
Recent studies have focused on improving the bioavailability of levothyroxine through innovative drug delivery methods. These include:

  • Liquid formulations : Designed to enhance absorption in patients experiencing malabsorption due to various factors such as medications or dietary components .
  • Nanoparticle-based systems : Utilized for sustained release, improving patient compliance by reducing the frequency of administration .

Research Findings and Case Studies

1. Clinical Efficacy
A review highlighted that liquid levothyroxine formulations significantly improved thyroid control in patients with varying etiologies of hypothyroidism. For example, a case study involving a patient post-bariatric surgery showed that transitioning from tablet to liquid formulation led to better management of TSH levels .

2. Adverse Effects and Monitoring
Research has documented adverse events related to incorrect dosing or formulation changes. One case reported significant hypothyroidism due to improper conversion from levothyroxine to compounded formulations, emphasizing the need for careful monitoring and dosage adjustments .

Data Tables

Application Area Description Research Findings
Hypothyroidism TreatmentSynthetic T4 replacement therapyEffective in restoring normal thyroid function; requires close monitoring of TSH levels .
Novel Drug DeliveryLiquid solutions and nanoparticle systemsImproved bioavailability and patient adherence; effective in cases of malabsorption .
Case StudiesDocumented clinical outcomes related to formulation changesTransitioning from tablets to liquid formulations improved TSH control in post-operative patients .
Adverse EffectsRisks associated with improper dosing or formulation changesSignificant adverse events reported; emphasizes the importance of careful monitoring and dose adjustments .

Wirkmechanismus

The mechanism of action of Levothyroxine Related Compound (2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid) is similar to that of levothyroxine. It interacts with thyroid hormone receptors in the body, influencing the transcription of specific genes involved in metabolism and growth. The compound binds to these receptors, initiating a cascade of molecular events that regulate various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Levothyroxine Related Compound (2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid) can be compared with other levothyroxine-related compounds, such as:

    Levothyroxine (T4): The primary active form used in hypothyroidism treatment.

    Liothyronine (T3): A more potent thyroid hormone with a faster onset of action.

    Desiccated Thyroid Extract: A natural product containing both T3 and T4.

Uniqueness: This compound is unique due to its specific structure, which includes acetoxy and acetamido groups, making it valuable for analytical and research purposes. It serves as a critical impurity standard for ensuring the quality and efficacy of levothyroxine products.

Biologische Aktivität

Levothyroxine Related Compound, also known as 2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid, is a derivative of the thyroid hormone levothyroxine (T4). This compound has garnered interest due to its potential biological activity and therapeutic applications, particularly in the context of thyroid hormone replacement therapy and metabolic regulation.

The biological activity of 2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid is closely related to that of levothyroxine. It functions primarily through:

  • Genomic Effects : The compound enters cells and binds to thyroid hormone receptors (TRs), influencing gene expression related to metabolism, growth, and development. This action is mediated by thyroid hormone response elements (TREs) in the DNA, which modulate transcriptional activity.
  • Non-genomic Effects : It can also activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway via integrin receptors on the cell surface, leading to rapid cellular responses including angiogenesis and cell proliferation .

Pharmacological Profile

The pharmacological profile of this compound indicates that it retains many characteristics of levothyroxine:

  • Metabolic Regulation : It enhances basal metabolic rate and influences lipid and carbohydrate metabolism. Studies suggest that it may improve metabolic parameters in hypothyroid patients when used as a replacement therapy .
  • Thyroid Function : The compound is expected to maintain normal T4 levels in patients with hypothyroidism, similar to levothyroxine. It is essential for proper neuronal development and overall metabolic homeostasis .

Case Studies

Several case studies have highlighted the effectiveness and challenges associated with the use of levothyroxine-related compounds:

  • Case Study 1 : A patient with Hashimoto’s disease switched from traditional levothyroxine tablets to a liquid formulation containing the compound. After transitioning, her thyroid-stimulating hormone (TSH) levels improved significantly from 9.8 mU/L to 0.5 mU/L over several months, indicating better metabolic control .
  • Case Study 2 : A young male with multiple endocrine neoplasia type 2A experienced fluctuating TSH levels while on conventional levothyroxine. Upon administration of the related compound, his TSH stabilized within therapeutic ranges, alleviating symptoms of fatigue and improving quality of life .

Comparative Efficacy

A comparative analysis of various formulations containing levothyroxine and its derivatives shows that:

Formulation TSH Levels (mU/L) Patient Symptoms Duration (Months)
Traditional Levothyroxine Tablets9.8Fatigue, muscle cramps12
Liquid Levothyroxine (with compound)0.5Improved energy3

This table illustrates the potential benefits of using 2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid in enhancing therapeutic outcomes for patients requiring thyroid hormone replacement.

Research Findings

Recent studies have explored the broader implications of using levothyroxine-related compounds:

  • Bioavailability : Research indicates that alternative formulations may offer improved bioavailability compared to traditional tablets, which can be affected by dietary factors .
  • Safety Profile : While generally considered safe, careful monitoring is necessary due to the narrow therapeutic index associated with thyroid hormones. Over-treatment can lead to adverse effects such as hyperthyroidism or cardiovascular complications .

Eigenschaften

CAS-Nummer

153324-21-1

Molekularformel

C13H13I2NO5

Molekulargewicht

517.06

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.